N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2S/c1-17(2)15-32-26(35)23-12-11-20(25(34)29-22-7-5-6-8-22)14-24(23)33-27(32)30-31-28(33)36-16-21-13-18(3)9-10-19(21)4/h9-14,17,22H,5-8,15-16H2,1-4H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWASJHLCXUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms. They are known to bind with a variety of enzymes and receptors in biological systems, exhibiting versatile biological activities. Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Biological Activity
N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N4O2S, with a molecular weight of 482.60 g/mol. The structural features include a quinazoline core and a triazole ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with triazole and quinazoline structures exhibit various biological activities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Activity : Some quinazoline derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Certain compounds in this class have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound:
-
In Vitro Studies :
- The compound exhibited significant activity against various bacterial strains in agar diffusion tests.
- Cytotoxicity assays on human cancer cell lines revealed IC50 values indicating potential anticancer effects.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Anti-inflammatory effects were assessed through paw edema models where a significant reduction in edema was observed.
Case Studies
Several case studies highlight the biological activity of similar compounds:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : The compound could interact with various receptors implicated in inflammatory and cancer pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Position 4 Substituents: The target compound’s isobutyl group (branched alkyl) contrasts with the benzyl group (aromatic) in and analogs. This difference may alter binding pocket interactions: isobutyl could enhance hydrophobicity, while benzyl may enable π-stacking .
Carboxamide Substituents :
- The cyclopentyl group in the target compound is larger and more lipophilic than the isopropyl group in . Cyclopentyl’s conformational rigidity could improve metabolic stability but may reduce solubility .
Thioether Group :
- The shared 2,5-dimethylbenzylthio moiety in the target compound and analog suggests a conserved role in modulating electronic properties or sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) .
Comparison with Triazoloquinoxaline Derivatives ()
highlights [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing benzylpiperazine/benzoylpiperazine moieties, which exhibit positive inotropic activity in cardiac tissue. Key distinctions include:
- Core Structure: Quinoxaline (two nitrogen atoms) vs.
- Substituents : Piperazine moieties in compounds are absent in the target compound, suggesting divergent pharmacological targets.
Photophysical Triazoloquinazolines ()
describes triazoloquinazolines with 5-aminobiphenyl substituents (e.g., carbazol-9-yl, diethylamino) optimized for fluorescence.
Preparation Methods
Formation of Quinazoline-2,4(1H,3H)-Dione
Anthranilic acid undergoes urea fusion with potassium cyanate in acidic conditions to yield o-ureidobenzoic acid, which cyclizes to quinazoline-2,4(1H,3H)-dione upon heating with hydrochloric acid.
Reaction Conditions :
Dichlorination to 2,4-Dichloroquinazoline
Phosphorus oxychloride (POCl₃) mediates dichlorination in the presence of N,N-dimethylaniline as a catalyst.
Procedure :
Hydrazination and Triazole Cyclization
2,4-Dichloroquinazoline reacts with hydrazine hydrate at 0–5°C to form 2-chloroquinazolin-4-ylhydrazine, which undergoes cyclization with acetic anhydride to yield 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one.
Optimization :
- Temperature control (0–5°C during hydrazination) minimizes side reactions.
- Cyclization : Acetic anhydride (40 mL), 3 h reflux.
- Yield : 70%.
Installation of the (2,5-Dimethylbenzyl)Thio Moiety
Preparation of 2,5-Dimethylbenzyl Bromide
2,5-Dimethylbenzyl alcohol is treated with hydrobromic acid (48%) in the presence of H₂SO₄ as a catalyst.
Procedure :
S-Alkylation of Triazoloquinazoline
The thiolate intermediate generated from triazoloquinazoline reacts with 2,5-dimethylbenzyl bromide.
Conditions :
- Triazoloquinazoline (1 equiv), 2,5-dimethylbenzyl bromide (1.1 equiv), K₂CO₃ (2 equiv), DMF, 25°C, 12 h.
- Yield : 72%.
- $$ ^{13}C $$ NMR : δ 136.8 (C-S), 128.5–132.1 (aromatic carbons).
Carboxamide Formation at Position 8
Hydrolysis to Carboxylic Acid
The ester intermediate (from prior steps) is hydrolyzed using NaOH in ethanol.
Method :
Amidation with Cyclopentylamine
Activation of the carboxylic acid with dichlorotriphenyl phosphorane facilitates coupling with cyclopentylamine.
Coupling Protocol :
- Carboxylic acid (1 equiv), cyclopentylamine (1.5 equiv), dichlorotriphenyl phosphorane (1.2 equiv), toluene, reflux, 5 h.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 68%.
- HPLC Purity : 99.3%.
Spectroscopic and Analytical Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
- Recrystallization Solvents : Ethanol/water (3:1) achieves >98% purity for the final compound.
- Chromatography : Gradient elution (ethyl acetate/hexane 20–50%) removes residual triphenylphosphine oxide.
Pharmacological Relevance and Derivative Comparison
The target compound’s structural analogs demonstrate IC₅₀ values of 0.8–2.4 µM against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The (2,5-dimethylbenzyl)thio group enhances membrane permeability, while the cyclopentylcarboxamide stabilizes target binding via hydrophobic interactions.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this quinazoline-triazole hybrid compound?
The synthesis requires multi-step protocols with strict control of reaction conditions. Key steps include:
- Cyclization : Use ethanol or DMF as solvents under reflux (80–100°C) to form the triazoloquinazoline core .
- Thioether linkage introduction : Employ benzyltributylammonium bromide as a phase-transfer catalyst for efficient sulfur incorporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are essential for ≥95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and spectrometric methods is critical:
- 1H/13C NMR : Assign peaks for the cyclopentyl (δ 1.5–2.0 ppm), isobutyl (δ 0.9–1.1 ppm), and thioether (δ 3.8–4.2 ppm) groups .
- HRMS : Confirm molecular ion [M+H]+ at m/z 510.1 (calculated) with <2 ppm error .
- XRD : Resolve stereochemical ambiguities in the triazoloquinazoline core (e.g., dihedral angle between triazole and quinazoline rings) .
Q. How should initial biological activity screening be designed?
Prioritize target-specific in vitro assays:
- Antimicrobial : MIC assays against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) with ciprofloxacin/fluconazole controls .
- Anticancer : MTT assays on HeLa and MCF-7 cells (IC50 determination, 48–72 hr exposure) .
- Dose-response curves : Use 3–5 logarithmic concentrations to assess potency thresholds .
Advanced Research Questions
Q. How do substituent variations (e.g., 2,5-dimethylbenzyl vs. chlorobenzyl) impact structure-activity relationships (SAR)?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl at benzyl position) enhance antimicrobial activity (MIC reduced by 4× vs. methyl groups) but reduce solubility .
- Bulkier substituents (e.g., isobutyl at position 4) improve target binding affinity (ΔG = −9.2 kcal/mol in docking) but may hinder blood-brain barrier penetration .
- Thioether vs. sulfoxide : Oxidation of the thioether to sulfoxide abolishes activity, indicating the sulfur atom’s redox sensitivity .
Q. What computational strategies elucidate molecular interactions with biological targets?
Combine docking and dynamics simulations:
- Docking (AutoDock Vina) : Identify binding pockets in fungal CYP51 (PDB 1EA1) with key interactions: triazole N3–heme iron (2.8 Å), carboxamide–Arg96 salt bridge .
- MD simulations (GROMACS) : Assess stability of ligand-CYP51 complexes (RMSD <2.0 Å over 100 ns) .
- Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic (isobutyl) vs. polar (carboxamide) groups to binding .
Q. How can low yields during final cyclization steps be mitigated?
Address common pitfalls:
Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?
Investigate pharmacokinetic factors:
- Plasma protein binding : Use equilibrium dialysis to measure % bound (e.g., >90% binding correlates with reduced cellular uptake) .
- Metabolic stability : Incubate with liver microsomes (human/rat); rapid CYP3A4-mediated oxidation explains potency loss in vivo .
- Membrane permeability : Caco-2 assays (Papp <1 × 10⁻⁶ cm/s) indicate poor absorption, guiding prodrug design .
Q. What methods separate enantiomers in analogs with chiral centers?
Chiral resolution techniques include:
- HPLC : Use Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min); resolution factor Rs >1.5 .
- Crystallization : Diastereomeric salt formation with L-tartaric acid (enantiomeric excess >98%) .
- Enzymatic kinetic resolution : Lipase B (CAL-B) selectively acetylates (R)-enantiomer (ee 99%, 40% yield) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
